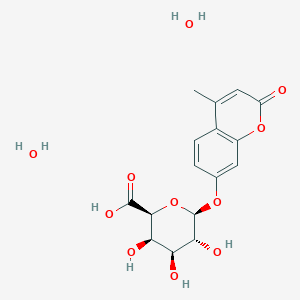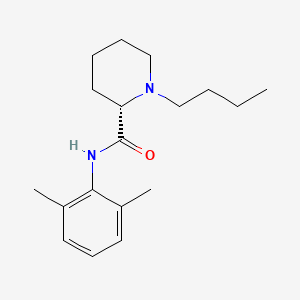
3',4'-Dimethoxy-2'-hydroxychalcone
Vue d'ensemble
Description
3’,4’-Dimethoxy-2’-hydroxychalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive molecules. This compound, with the molecular formula C17H16O4, is characterized by the presence of methoxy and hydroxy groups on the aromatic rings, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3’,4’-Dimethoxy-2’-hydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3,4-dimethoxybenzaldehyde with 2’-hydroxyacetophenone in the presence of a base such as potassium hydroxide (KOH). The reaction typically takes place in an ethanol solvent under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of 3’,4’-Dimethoxy-2’-hydroxychalcone can be optimized using ultrasonic radiation to enhance the reaction rate and yield. For instance, using anhydrous ethanol as the solvent, a reaction temperature of 30°C, and ultrasonic radiation of 240 W for 20 minutes can achieve a yield of 92.1% .
Analyse Des Réactions Chimiques
Types of Reactions: 3’,4’-Dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding flavones.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: The methoxy and hydroxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or chlorinating agents.
Major Products:
Oxidation: Flavones
Reduction: Dihydrochalcones
Substitution: Halogenated chalcones
Applications De Recherche Scientifique
3’,4’-Dimethoxy-2’-hydroxychalcone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various flavonoid derivatives.
Biology: It exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Research has shown its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 3’,4’-Dimethoxy-2’-hydroxychalcone involves its interaction with cellular pathways and molecular targets. It has been found to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspase pathways. Additionally, it can inhibit cell proliferation by blocking specific phases of the cell cycle .
Comparaison Avec Des Composés Similaires
- 2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone
- 4’,6’-Dimethoxy-4-dimethylamino-2’-hydroxychalcone
- 3-Bromo-4’,6’-dimethoxy-2’-hydroxychalcone
Comparison: Compared to its analogs, 3’,4’-Dimethoxy-2’-hydroxychalcone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. For instance, the presence of both methoxy and hydroxy groups enhances its ability to participate in hydrogen bonding and increases its solubility in polar solvents .
Propriétés
IUPAC Name |
(E)-1-(2-hydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-15-11-9-13(16(19)17(15)21-2)14(18)10-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPDCCTVAXUNSG-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345736 | |
| Record name | (2E)-1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7478-65-1, 82964-34-9 | |
| Record name | NSC401515 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methoxyphenyl)methyl]propan-2-amine;oxalic acid](/img/structure/B7812713.png)









![sodium;2-[[(4R)-4-[(3R,7R,10S,12S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7812797.png)


![1-[3-(2-Aminophenyl)phenyl]ethanone;hydrochloride](/img/structure/B7812816.png)
